- Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides, Journal of the American Chemical Society, 2012, 134(12), 5524-5527
Cas no 915799-67-6 (1-Benzyloxy-4-(difluoromethyl)benzene)
915799-67-6 structure
Product Name:1-Benzyloxy-4-(difluoromethyl)benzene
Número CAS:915799-67-6
MF:C14H12F2O
Megavatios:234.241291046143
CID:748429
PubChem ID:54772391
Update Time:2024-10-26
1-Benzyloxy-4-(difluoromethyl)benzene Propiedades químicas y físicas
Nombre e identificación
-
- Benzene, 1-(difluoromethyl)-4-(phenylmethoxy)-
- 1-(difluoromethyl)-4-phenylmethoxybenzene
- 1-(Difluoromethyl)-4-(phenylmethoxy)benzene (ACI)
- 1-(Benzyloxy)-4-(difluoromethyl)benzene
- 1-Benzyloxy-4-(difluoromethyl)benzene
- BBL104175
- LFDJCWRYXCAVSC-UHFFFAOYSA-N
- AU-004/43501768
- N12269
- SCHEMBL15270473
- DTXSID00716750
- 915799-67-6
- MFCD18803519
- 5-CF2H
- AKOS005258995
- PS-7665
- C14H12F2O
- SB85516
- 1-(Benzyloxy)-4-(difluoromethyl)benzene97%
- 1-Benzyloxy-4-(difluoromethyl)benzene, AldrichCPR
- Benzyl 4-(difluoromethyl)phenyl ether, 4-(Benzyloxy)benzal fluoride, 4-(Benzyloxy)-alpha,alpha-difluorotoluene
- STL557989
-
- Renchi: 1S/C14H12F2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2
- Clave inchi: LFDJCWRYXCAVSC-UHFFFAOYSA-N
- Sonrisas: FC(C1C=CC(OCC2C=CC=CC=2)=CC=1)F
Atributos calculados
- Calidad precisa: 234.08562133g/mol
- Masa isotópica única: 234.08562133g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 4
- Complejidad: 206
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.4
- Superficie del Polo topológico: 9.2Ų
Propiedades experimentales
- Color / forma: NA
- Denso: 1.2±0.1 g/cm3
- Punto de ebullición: 323.6±42.0 °C at 760 mmHg
- Punto de inflamación: 189.2±23.2 °C
1-Benzyloxy-4-(difluoromethyl)benzene Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (6-12weeks), longer storage period at -20℃ (1-2years),0℃条件下运输
1-Benzyloxy-4-(difluoromethyl)benzene PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B888961-5g |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | ≥97% | 5g |
2,185.20 | 2021-05-17 | |
| TRC | B685558-50mg |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B685558-100mg |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B685558-500mg |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 500mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059627-1g |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 97% | 1g |
3039CNY | 2021-05-07 | |
| Apollo Scientific | PC49551-1g |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | 98% | 1g |
£90.00 | 2023-04-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059627-1g |
1-Benzyloxy-4-(difluoromethyl)benzene |
915799-67-6 | 97% | 1g |
3039.0CNY | 2021-07-13 | |
| Key Organics Ltd | PS-7665-1MG |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-7665-5MG |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-7665-10MG |
1-(Benzyloxy)-4-(difluoromethyl)benzene |
915799-67-6 | >90% | 10mg |
£63.00 | 2025-02-09 |
1-Benzyloxy-4-(difluoromethyl)benzene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Cuprous iodide , Cesium fluoride Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydroquinone , Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; rt → 110 °C; 48 h, 110 °C
Referencia
- Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium, Nature Chemistry, 2017, 9(9), 918-923
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Diphenyl sulfide , Potassium fluoride , Selectfluor Solvents: Acetonitrile , Toluene ; 6 h, 110 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Ph2S/selectfluor-promoted deoxydifluorination of aldehydes, Tetrahedron, 2021, 83,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; 3 d, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referencia
- Minimal Self-Immolative Probe for Multimodal Fluoride Detection, Journal of Organic Chemistry, 2016, 81(22), 10715-10720
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
1.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
Referencia
- [Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation, Angewandte Chemie, 2022, 61(42),
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 6 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
Referencia
- Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 h, rt
Referencia
- Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Calcium hydroxide , 1,3-Cyclopentanedione , Water Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: p-Xylene ; 3 h, 90 °C; 90 °C → rt
Referencia
- Pd-Catalyzed Transfer of Difluorocarbene, Organic Letters, 2016, 18(17), 4384-4387
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Bis(dibenzylideneacetone)palladium , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chlorosilver Solvents: Toluene ; 6 h, 80 °C
Referencia
- Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides, Nature Communications, 2014, 5,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , 4-(Dimethylamino)pyridine , Bis(triphenylphosphine) nickel dibromide , 5,5′-Dibromo-2,2′-bipyridine Solvents: Tetrahydrofuran , 1,4-Dioxane ; 17 h, 80 °C
Referencia
- Nickel-Catalyzed Difluoromethylation of Arylboronic Acids with Bromodifluoromethane, Chinese Journal of Chemistry, 2018, 36(2), 143-146
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 24 h, 80 °C
Referencia
- Nickel-catalyzed direct difluoromethylation of aryl boronic acids with BrCF2H, Organic Chemistry Frontiers, 2018, 5(4), 606-610
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydroquinone , Potassium carbonate Catalysts: Styrene , Dichlorobis(triphenylphosphine)palladium , Iron(III) acetylacetonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 80 °C
Referencia
- Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoroacetate, Organic Letters, 2016, 18(1), 44-47
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
Referencia
- Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides, Organometallics, 2021, 40(17), 2923-2928
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Cesium fluoride Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 6 h, rt
1.2 5 min, rt
2.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
2.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
1.2 5 min, rt
2.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
2.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ; 1 h, rt
Referencia
- [Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation, Angewandte Chemie, 2022, 61(42),
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
2.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
Referencia
- Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides, Organometallics, 2021, 40(17), 2923-2928
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Thiodiglycol , Sodium tetrachloroaurate Solvents: Methanol , Water ; 0 °C
1.2 Solvents: Methanol , Dichloromethane ; 0 °C; overnight, 25 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
3.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
1.2 Solvents: Methanol , Dichloromethane ; 0 °C; overnight, 25 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
3.1 Catalysts: Bis(dibenzylideneacetone)palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene , 1,4-Dioxane ; 24 h, 100 °C
Referencia
- Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides, Organometallics, 2021, 40(17), 2923-2928
1-Benzyloxy-4-(difluoromethyl)benzene Raw materials
- 1-Benzyloxy-4-bromobenzene
- Tris(4-methoxyphenyl)phosphine
- Bromodifluoromethane
- ethyl 2-bromo-2,2-difluoroacetate
- Cuprate(1-), bis(difluoromethyl)-
- (Difluoromethyl)trimethylsilane
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- 4-(benzyloxy)benzaldehyde
- p-Benzyloxyphenylboronic Acid
- 4-Benzyloxyiodobenzene
- Tetraphenylphosphoni\u200bum Chloride
- Phosphonium,tetraphenyl-
- 2-Hydroxybenzaldehyde
- Gold, chloro[tris(4-methoxyphenyl)phosphine-κP]-
- 4-Benzyloxyphenylboronic acid, pinacol ester
1-Benzyloxy-4-(difluoromethyl)benzene Preparation Products
1-Benzyloxy-4-(difluoromethyl)benzene Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:915799-67-6)1-Benzyloxy-4-(difluoromethyl)benzene
Número de pedido:A1241317
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 18:40
Precio ($):298
Correo electrónico:sales@amadischem.com
1-Benzyloxy-4-(difluoromethyl)benzene Literatura relevante
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:915799-67-6)1-Benzyloxy-4-(difluoromethyl)benzene
Pureza:99%
Cantidad:5g
Precio ($):298